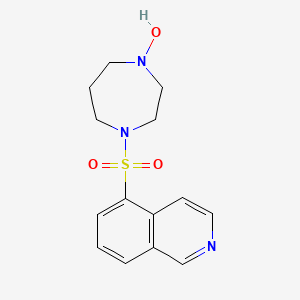

Fasudil N-Hydroxy Impurity

Description

Significance of Impurity Research in Pharmaceutical Science

The study and control of impurities are fundamental aspects of pharmaceutical science and drug development. Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation and storage. globalresearchonline.net The presence of these substances, even in minute quantities, can significantly impact the safety, efficacy, and quality of the final drug product. contractpharma.comadventchembio.com Impurity research is critical as these components may possess their own pharmacological activity or toxicity, potentially leading to adverse drug reactions or diminishing the therapeutic effect of the API. contractpharma.comchemass.si

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate the identification, characterization, and quantification of impurities. researchgate.net The process of impurity profiling—identifying and quantifying impurities in an API—is a mandatory requirement for new drug applications and is essential for process optimization and ensuring the stability and shelf-life of a drug. globalpharmatek.com This rigorous oversight helps to minimize risks to patients and maintain the integrity and reliability of pharmaceutical products. globalresearchonline.netglobalpharmatek.com

Overview of Fasudil (B1672074) and its Pharmaceutical Context in Impurity Studies

Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and functions as a vasodilator. wikipedia.orgpharmaffiliates.compatsnap.com It is primarily used for conditions such as cerebral vasospasm, which can occur following a subarachnoid hemorrhage. patsnap.comchemicalbook.com The mechanism of action involves the inhibition of the ROCK enzyme, which plays a key role in smooth muscle contraction. patsnap.compatsnap.com By inhibiting this pathway, Fasudil promotes the relaxation of vascular smooth muscle, leading to vasodilation. patsnap.com After administration, Fasudil is rapidly metabolized in the liver to its active metabolite, hydroxyfasudil (B1673953), which is also a potent ROCK inhibitor. jst.go.jpnih.gov

Given its synthesis process and potential for degradation, the impurity profile of Fasudil is a subject of careful study. Research into its related substances is vital for quality control in the manufacturing of the Fasudil bulk drug substance. nih.govresearchgate.net Analytical methods, particularly high-performance liquid chromatography (HPLC), are employed to detect, identify, and quantify various process-related and degradation impurities to ensure the purity and safety of the final pharmaceutical product. nih.govresearchgate.net

Definition and Classification of Related Substances in Active Pharmaceutical Ingredients (APIs)

According to ICH guidelines, an impurity in a drug substance is any component that is not the defined chemical entity. globalresearchonline.net These substances are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.comchemass.simoravek.com

Organic Impurities : These can arise during the manufacturing process or storage of the API. They may be known or unknown compounds and include starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts. chemass.simoravek.com

Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. adventchembio.commoravek.com

Residual Solvents : These are volatile organic compounds used during the synthesis of the API or in the drug product formulation that are not completely removed by processing. contractpharma.comchemass.si

The table below summarizes the classification of pharmaceutical impurities.

| Impurity Category | Description | Examples |

| Organic Impurities | Arise during synthesis, purification, or storage. | Starting Materials, By-products, Intermediates, Degradation Products. contractpharma.commoravek.com |

| Inorganic Impurities | Result from the manufacturing process. | Reagents, Heavy Metals, Catalysts, Inorganic Salts. contractpharma.commoravek.com |

| Residual Solvents | Solvents not fully removed after production. | Methanol (B129727), Ethanol, Benzene, Toluene. contractpharma.comchemass.si |

Contextualizing Fasudil N-Hydroxy Impurity within the Fasudil Impurity Profile

Fasudil N-Hydroxy Impurity is a specific organic impurity associated with the API Fasudil. It is identified as a related substance that can be generated through the oxidation of Fasudil hydrochloride. google.com This impurity is distinct from Fasudil's primary active metabolite, known as hydroxyfasudil (also referred to as 1-hydroxyfasudil), which is formed in the body and also results from oxidation, but at a different position on the molecule to form a lactam. jst.go.jpgoogle.comnih.gov The "N-Hydroxy" designation suggests the addition of a hydroxyl group to a nitrogen atom, likely within the diazepane ring of the Fasudil structure.

The control and monitoring of Fasudil N-Hydroxy Impurity, along with other related substances, are essential for the quality control of Fasudil. Analytical methods such as reversed-phase HPLC are used to separate and quantify these impurities. google.com A comprehensive impurity profile for Fasudil includes several identified substances that may originate from raw materials, side reactions, or degradation.

The table below lists some of the known related substances of Fasudil, including the N-Hydroxy impurity.

| Impurity Name | Likely Origin |

| 5-Isoquinoline Sulfonic Acid | Starting material / Degradation product. google.com |

| Pyridine N-Oxifasudil | Oxidation of Fasudil. google.com |

| 1-Hydroxyfasudil | Oxidation of Fasudil. google.com |

| Fasudil N-Hydroxy Impurity | Oxidation of Fasudil. google.com |

| 8-Quinoline Fasudil | Impurity in starting material. google.com |

| Dimer | Side reaction during production. google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHSGLNVSCYWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Mechanisms and Degradation Pathways of Fasudil N Hydroxy Impurity

Process-Related Formation Pathways

Impurities that arise during the synthesis or manufacturing of an active pharmaceutical ingredient (API) are known as process-related impurities. axios-research.com Systematic approaches are often employed during the manufacturing process of Fasudil (B1672074) hydrochloride to identify and control such impurities. nih.govebi.ac.uk Studies have utilized methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to find and characterize several process-related impurities in Fasudil hydrochloride lab samples. nih.govresearchgate.net

Synthetic By-product Generation during Fasudil Manufacturing

The synthesis of Fasudil is a multi-step process where the potential for by-product generation exists at each stage. acs.orgacs.org The control of these impurities is a critical aspect of quality control in the manufacturing of Fasudil hydrochloride bulk drug substance. nih.govebi.ac.uk The identification of these by-products often involves hyphenated analytical techniques, which are crucial for understanding their origin and implementing effective control strategies. researchgate.net Research has successfully identified and characterized three major process-related impurities in Fasudil hydrochloride, leading to the redesign of synthetic conditions to minimize their formation. nih.govebi.ac.uk

Role of Isoquinoline (B145761) and Sulfonamide Intermediates

The chemical structure of Fasudil is based on an isoquinoline sulfonamide derivative. fengchengroup.com Its synthesis commonly involves key intermediates such as 5-isoquinoline sulfonyl chloride and homopiperazine (B121016) (also known as 1,4-diazepane). acs.orgfengchengroup.com In some synthetic routes, ethylenediamine (B42938) is used as a starting material to construct the homopiperazine ring. acs.orgacs.org The reactivity of these intermediates, particularly the 5-isoquinoline sulfonyl chloride, is central to the formation of the Fasudil molecule. However, side reactions involving these intermediates can lead to the formation of impurities. For instance, impurities in the starting materials, such as isomers of isoquinoline sulfonic acid, can be carried through the synthesis and result in related impurities in the final product. google.com

By-products from Sulfonamide Formation or Ring Closure Steps

The formation of the sulfonamide bond is a critical step in Fasudil synthesis, typically achieved by reacting 5-isoquinoline sulfonyl chloride with an amine, such as homopiperazine. acs.orgresearchgate.net This type of reaction can be sensitive to reaction conditions, and incomplete reactions or side reactions can generate by-products. nih.govsci-hub.se For example, the hydrolysis of the highly reactive 5-isoquinoline sulfonyl chloride intermediate can revert it back to 5-isoquinoline sulfonic acid, which may be present as an impurity. google.com In synthetic strategies that build the homopiperazine ring in later steps, the cyclization (ring closure) step is another point where by-products can be formed. acs.org The optimization of these key steps, including sulfonamidation and cyclization, is critical to achieving high purity of the final Fasudil product. acs.orgacs.org

| Impurity Type | Potential Origin | Reference |

| Process-Related Impurities | Side reactions during synthesis, impurities in starting materials. | axios-research.comnih.govebi.ac.uk |

| 5-Isoquinoline Sulfonic Acid | Hydrolysis of 5-isoquinoline sulfonyl chloride intermediate. | google.com |

| 8-Site Isomer | Impurity (8-isoquinoline sulfonic acid) in starting material. | google.com |

| Piperazine Condensate | Impurity (piperazine) in starting materials. | google.com |

Degradation-Related Formation Pathways

Degradation impurities are formed when the drug substance breaks down over time due to environmental factors such as light, heat, or oxidation. axios-research.com For Fasudil, several degradation products have been identified, including the Fasudil N-Hydroxy Impurity. google.com

Oxidative Degradation Mechanisms

Fasudil hydrochloride can undergo oxidation to generate several impurities. google.com Oxidative stress, involving reactive oxygen species (ROS), is a known mechanism of degradation for many pharmaceutical compounds. scielo.brmdpi.com The sources of ROS can include NADPH oxidase, an enzyme that can be a major producer of ROS in biological systems. scielo.br This oxidative degradation can affect the stability of the drug product. axios-research.com A patent for an HPLC detection method for Fasudil-related substances explicitly lists that Pyridine N-oxifasudil and N-hydroxyfasudil are generated by the oxidation of Fasudil hydrochloride. google.com

N-Oxidation of Nitrogen-Containing Heterocycles

Fasudil N-Hydroxy Impurity is formed through the N-oxidation of one of the nitrogen atoms in the Fasudil molecule. google.com Nitrogen-containing heterocycles, such as the isoquinoline ring system present in Fasudil, are susceptible to N-oxidation. sioc-journal.cnresearchgate.netrsc.org This reaction involves the oxidation of a nitrogen atom in the heterocyclic ring to form an N-oxide. researchgate.net This transformation is a recognized metabolic pathway for many drugs containing N-heterocyclic scaffolds but can also occur as a chemical degradation pathway. nih.gov Various oxidizing agents, including hydrogen peroxide and peroxy acids, can facilitate the N-oxidation of heterocyclic compounds. researchgate.net The formation of N-oxides can alter the physicochemical properties of the parent molecule. nih.gov In the case of Fasudil, this specific oxidative pathway leads directly to the formation of the N-Hydroxy impurity. google.com

| Degradation Impurity | Formation Pathway | Reference |

| Fasudil N-Hydroxy Impurity | N-Oxidation of Fasudil | google.com |

| Pyridine N-oxifasudil | Oxidation of Fasudil | google.com |

| 1-Hydroxyfasudil | Oxidation of Fasudil | google.com |

Influence of Specific Oxidizing Agents

The formation of Fasudil N-Hydroxy Impurity is definitively linked to oxidative conditions. The oxidation of Fasudil Hydrochloride can lead to the generation of several related substances, including N-hydroxyfasudil. google.com This process involves the introduction of a hydroxyl group to a nitrogen atom within the Fasudil structure.

Forced degradation studies, a standard practice in pharmaceutical development, utilize various oxidizing agents to predict and identify potential degradation products. researchgate.netsgs.com While specific comparative studies on different agents for Fasudil are not detailed in the available literature, hydrogen peroxide is a commonly employed agent for inducing oxidative degradation in drug substances. researchgate.net The mechanism involves an electron transfer, leading to the formation of oxidized impurities. researchgate.net Research on other pharmaceutical compounds has shown significant degradation when subjected to hydrogen peroxide, confirming its efficacy in simulating oxidative stress. researchgate.net

The controlled application of oxidative stress is essential for identifying and characterizing impurities like Fasudil N-Hydroxy Impurity, ensuring that analytical methods can detect them and manufacturing processes can control their formation. researchgate.net

Table 1: Oxidative Stress Degradation

| Stressor/Condition | Agent Example | Typical Conditions | Outcome for Fasudil N-Hydroxy Impurity |

|---|

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at room temperature | Confirmed degradation product google.com |

Photodegradation Induced Formation

The stability of a drug substance under light exposure is a critical quality attribute assessed through photostability testing. researchgate.net The formation of Fasudil N-Hydroxy Impurity is suggested to occur under stressed conditions, including exposure to light. Photodegradation is typically induced by exposing the drug substance, both in solid form and in solution, to a controlled light source that mimics sunlight, with specific illumination levels (e.g., 1.2 million lux hours) and UV energy exposure as stipulated by ICH guidelines. sgs.comresearchgate.net

While some pharmaceutical compounds demonstrate stability under photolytic conditions researchgate.net, others may undergo degradation through free-radical mechanisms, especially molecules with photosensitive groups like carbonyls or nitroaromatics. researchgate.net Although a detailed study quantifying the formation of Fasudil N-Hydroxy Impurity via this specific pathway is not present in the reviewed literature, it remains a potential degradation route that is investigated during comprehensive stability programs.

Table 2: Photodegradation Stress

| Stressor/Condition | Agent Example | Typical Conditions | Outcome for Fasudil N-Hydroxy Impurity |

|---|

Thermal Stress-Induced Formation

Exposure to elevated temperatures is a key component of forced degradation testing, used to assess the thermal stability of a drug substance. sgs.com Fasudil N-Hydroxy Impurity has been noted to potentially arise from degradation under stressed conditions, including heat. Thermal degradation studies are conducted by exposing the drug substance to dry heat and/or humid conditions at temperatures above those used for accelerated stability testing. researchgate.net

The formation of degradation products under thermal stress is a known phenomenon for many pharmaceuticals. researchgate.net While some processing techniques involving heat, such as spray drying, have been shown not to cause chemical degradation of Fasudil nih.gov, sustained exposure to high temperatures remains a potential pathway for impurity formation. A comprehensive thermal degradation study is necessary to identify and quantify any resulting impurities, including the N-Hydroxy variant.

Table 4: Thermal Stress Degradation

| Stressor/Condition | Agent Example | Typical Conditions | Outcome for Fasudil N-Hydroxy Impurity |

|---|

| Thermal | Dry Heat / Humidity | Elevated temperatures (e.g., 40°C to 80°C), with or without controlled humidity (e.g., 75% RH) | Potential degradation product |

Synthetic Approaches and Structural Elucidation of Fasudil N Hydroxy Impurity

Chemical Synthesis Strategies for Reference Standard Generation

The generation of a pure reference standard for Fasudil (B1672074) N-Hydroxy Impurity is a prerequisite for its use in analytical method development and validation. sigmaaldrich.comlgcstandards.com A common strategy involves the direct, controlled oxidation of a protected Fasudil intermediate, followed by deprotection. nih.gov

One documented synthetic approach begins with the protection of the secondary amine of the homopiperazine (B121016) ring of Fasudil. nih.gov This is typically achieved using a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected Fasudil is then subjected to oxidation. A suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), is used to introduce a hydroxyl group onto the nitrogen atom of the diazepane ring, forming the N-hydroxy derivative. nih.gov The final step involves the removal of the Boc protecting group, often using an acid like trifluoroacetic acid (TFA), to yield the Fasudil N-Hydroxy Impurity. nih.gov The purification of the final compound is often achieved using preparative high-performance liquid chromatography (HPLC). researchgate.net This multi-step process allows for the targeted synthesis of the impurity, ensuring a high-purity standard suitable for analytical purposes. nih.govlookchem.com

Advanced Spectroscopic and Spectrometric Characterization

Once synthesized, the definitive identification and structural confirmation of Fasudil N-Hydroxy Impurity require a suite of advanced analytical techniques. researchgate.netnih.gov Hyphenated chromatographic and spectroscopic methods are particularly powerful for the characterization of such pharmaceutical impurities. ebi.ac.uksemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. semanticscholar.org While the full NMR data for the final deprotected Fasudil N-Hydroxy Impurity is not detailed in the reviewed literature, the structure of a key synthetic intermediate, Boc-protected Hydroxy-Fasudil, has been characterized using ¹H NMR. nih.gov This analysis is crucial for confirming the successful introduction of the N-hydroxy group during the synthesis of the reference standard. nih.govebi.ac.uk

The reported chemical shifts for this key intermediate provide evidence for the expected structural features. nih.gov

Interactive Table: ¹H NMR Spectral Data for Boc-protected Hydroxy-Fasudil Intermediate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 1.44 | s | 9 H | Protons of the Boc protecting group | nih.gov |

| 1.96 | d | 2 H | -CH₂- | nih.gov |

| 3.36–3.43 | m | 4 H | -N-CH₂-CH₂-N- | nih.gov |

| 3.49–3.58 | m | 4 H | -N-CH₂-CH₂- | nih.gov |

| 7.35 | d | 1 H | Aromatic CH (Isoquinoline) | nih.gov |

| 7.46 – 7.62 | m | 2 H | Aromatic CH (Isoquinoline) | nih.gov |

| 8.08 – 8.19 | m | 1 H | Aromatic CH (Isoquinoline) | nih.gov |

| 8.22 | d | 1 H | Aromatic CH (Isoquinoline) | nih.gov |

| 8.68 | d | 1 H | Aromatic CH (Isoquinoline) | nih.gov |

| 10.81 | br. s. | 1 H | -OH | nih.gov |

Note: Data corresponds to the N-Boc protected intermediate of Fasudil N-Hydroxy Impurity, as reported in the literature. nih.gov Spectra were recorded in CDCl₃. nih.gov

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of pharmaceutical impurities. nih.govshimadzu.com It is also used to deduce structural information through the analysis of fragmentation patterns. semanticscholar.org

Electrospray Ionization (ESI) High-Resolution TOF-MS

High-resolution time-of-flight (TOF) mass spectrometry coupled with electrospray ionization (ESI) is used to determine the precise mass and, consequently, the elemental composition of impurities. researchgate.netnih.gov For Fasudil N-Hydroxy Impurity, analysis in the positive ion mode reveals the protonated molecular ion, [M+H]⁺. ebi.ac.uk The measured accurate mass of this ion confirms the addition of one oxygen atom to the Fasudil structure. The [M+H]⁺ ion for the N-hydroxy impurity (also referred to as M3 or hydroxyfasudil (B1673953) in metabolic studies) has been observed at a mass-to-charge ratio (m/z) of 308.2. nih.gov This experimental value corresponds to the elemental formula [C₁₄H₁₈N₃O₃S]⁺, distinguishing it from the parent Fasudil molecule ([C₁₄H₁₈N₃O₂S]⁺, m/z 292.2). nih.gov

Triple Quadrupole Mass Spectrometry for Product Ion Analysis

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, provides structural insights by analyzing the fragmentation of a selected precursor ion. thermofisher.comsciex.com This technique is used to characterize the structure of impurities by identifying their specific product ions. nih.govebi.ac.uk In the analysis of Fasudil N-Hydroxy Impurity, a multiple reaction monitoring (MRM) method has been established. nih.gov

The precursor ion of the impurity (m/z 308.2) is selected and fragmented to produce a characteristic product ion, which is then monitored for quantification and confirmation. nih.gov

Interactive Table: MS/MS Fragmentation Data for Fasudil N-Hydroxy Impurity

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Technique | Reference |

| Fasudil N-Hydroxy Impurity | 308.2 | 99.2 | Triple Quadrupole MS/MS | nih.gov |

| Fasudil (Parent) | 292.2 | 99.2 | Triple Quadrupole MS/MS | nih.gov |

The fragmentation of the N-hydroxy impurity precursor ion (m/z 308.2) to a product ion at m/z 99.2 is a key diagnostic transition. nih.gov This fragmentation pattern is shared with the parent drug, Fasudil, where the product ion at m/z 99.2 corresponds to a fragment of the homopiperazine ring, indicating that this part of the molecule is conserved in the impurity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. farmaciajournal.com The IR spectrum of a substance provides a unique fingerprint, allowing for its identification by comparison with a reference standard. nih.govfarmaciajournal.com For Fasudil N-Hydroxy Impurity, IR analysis would be used to confirm the presence of key functional groups that define its structure. ebi.ac.uk

The analysis would focus on identifying characteristic absorption bands, including:

O-H stretching: A broad band indicating the presence of the newly introduced hydroxyl group.

S=O stretching: Strong bands associated with the sulfonyl group of the sulfonamide.

C-N stretching: Bands related to the amine and amide functionalities.

Aromatic C=C and C-H stretching: Signals confirming the integrity of the isoquinoline (B145761) ring system.

The verification of these functional groups by IR spectroscopy, in conjunction with NMR and MS data, provides a comprehensive and definitive structural confirmation of the synthesized Fasudil N-Hydroxy Impurity reference standard. researchgate.netnih.gov

Combined Hyphenated Spectroscopic Techniques for Comprehensive Structure Elucidation

The definitive structural elucidation of process-related impurities such as Fasudil N-Hydroxy Impurity necessitates a multi-faceted analytical approach. The use of combined, or "hyphenated," spectroscopic techniques is indispensable for separating, identifying, and characterizing such impurities, which are often present in low concentrations within the active pharmaceutical ingredient (API) matrix. researchgate.netnih.gov This approach typically involves coupling a high-resolution separation technique, like high-performance liquid chromatography (HPLC), with one or more powerful spectroscopic detection methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govebi.ac.uk

For the analysis of impurities in fasudil hydrochloride, a common strategy involves an initial separation using reverse-phase HPLC (RP-HPLC). researchgate.netnih.gov The structures of the separated impurities are then investigated using a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). ebi.ac.uk This combination provides crucial data, including accurate mass measurements for determining elemental composition and fragmentation patterns for substructural analysis. nih.govamericanpharmaceuticalreview.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. nih.govresearchgate.net Detection is often performed using a tandem mass spectrometer, such as a triple quadrupole or a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov The initial MS scan provides the molecular weight of the impurity. For Fasudil N-Hydroxy Impurity, the addition of a single oxygen atom to the fasudil structure (C₁₄H₁₇N₃O₂S) results in a predicted protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 308.2. This is distinct from the fasudil [M+H]⁺ ion at m/z 292.2. nih.govresearchgate.net

Subsequent MS/MS analysis involves selecting the impurity's molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. nih.gov The fragmentation pattern of the impurity is then meticulously compared with that of the parent compound, fasudil. For instance, a key fragment for fasudil corresponds to the isoquinolinesulfonyl moiety, and another to the diazepine (B8756704) ring structure. nih.gov Analysis of the fragmentation of the m/z 308.2 ion helps pinpoint the location of the hydroxylation. The resulting product ion mass spectra are elucidated to identify the structure of the impurity. ebi.ac.uknih.gov

While mass spectrometry provides strong evidence for the molecular weight and structural fragments, final and unambiguous structure confirmation often requires isolation of the impurity, followed by analysis using other spectroscopic techniques like NMR and Infrared (IR) spectroscopy. researchgate.netebi.ac.uk The isolated impurity can be analyzed by ¹H NMR and ¹³C NMR to provide detailed information about the chemical environment of each atom in the molecule, confirming the position of the hydroxyl group on the nitrogen atom of the diazepine ring. The structure is ultimately verified through the synthesis of a reference standard of Fasudil N-Hydroxy Impurity and comparison of its chromatographic and spectroscopic data with the characterized impurity. nih.govdalton.comsymeres.com

The table below summarizes the roles of various hyphenated techniques in the structural elucidation of Fasudil N-Hydroxy Impurity.

Table 1: Hyphenated Techniques for the Elucidation of Fasudil N-Hydroxy Impurity

| Technique | Role in Structural Elucidation |

|---|---|

| RP-HPLC-UV | Separation of the impurity from the API and other related substances; initial detection and quantification. researchgate.netnih.gov |

| LC-HRMS (e.g., LC-TOF/MS) | Provides high-resolution accurate mass measurement of the molecular ion ([M+H]⁺) to determine the elemental composition of the impurity. nih.govamericanpharmaceuticalreview.com |

| LC-MS/MS (e.g., Triple Quadrupole) | Generates specific fragmentation patterns (product ions) from the impurity's molecular ion to identify key structural motifs and pinpoint the site of modification. ebi.ac.uknih.gov |

| Preparative HPLC | Isolation and purification of the impurity from the bulk material to obtain a sufficient quantity for further spectroscopic analysis (e.g., NMR). dalton.comsymeres.com |

| NMR Spectroscopy (¹H, ¹³C) | Provides definitive structural confirmation by analyzing the chemical shifts and coupling constants, which reveals the precise connectivity of atoms and the location of the N-hydroxy group. ebi.ac.uksymeres.com |

The mass spectrometric data used in the identification process are detailed in the following table.

Table 2: Mass Spectrometric Data for Fasudil and its N-Hydroxy Impurity

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |

|---|---|---|---|

| Fasudil | ESI Positive | 292.2 | 99.2 nih.gov |

| Fasudil N-Hydroxy Impurity | ESI Positive | 308.2 | 99.2 nih.govresearchgate.net |

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for separating and quantifying impurities in drug substances. biomedres.us For Fasudil (B1672074) and its impurities, reversed-phase HPLC (RP-HPLC) is a widely adopted technique. ebi.ac.uk

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development

The development of a successful RP-HPLC method hinges on the careful optimization of several parameters to achieve adequate separation of the main component from its impurities.

The composition of the mobile phase, a mixture of aqueous and organic solvents, is a critical factor in achieving the desired separation in RP-HPLC. The pH of the aqueous portion and the nature and ratio of the organic solvent significantly influence the retention and selectivity of the analytes.

For the analysis of fasudil and its related substances, various mobile phase systems have been explored. One method utilized a mobile phase consisting of a 1.5% triethylamine (B128534) aqueous solution and acetonitrile (B52724), with the volume ratio of the triethylamine solution to acetonitrile being 87:13 for mobile phase A. google.com Another approach employed a mixture of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer solution. researchgate.net The pH of the mobile phase is crucial; for instance, a potassium dihydrogen phosphate (B84403) buffer at pH 6.5 has been used in combination with acetonitrile. researchgate.net In another study, a mobile phase of 90/10 (v/v) purified water/acetonitrile with 0.1% trifluoroacetic acid added to both phases was found to be effective. mdpi.com The selection of the organic solvent is also key, with acetonitrile and methanol being common choices. For example, one method used a mobile phase of acetonitrile, methanol, and a pH 4.6 phosphate buffer in a 45:35:20 (v/v/v) ratio. turkjps.org

Table 1: Examples of Mobile Phase Systems for Fasudil Impurity Analysis

| Mobile Phase A | Mobile Phase B | Application |

|---|---|---|

| 1.5% Triethylamine in water: Acetonitrile (87:13) | Acetonitrile | Detection of related substances in fasudil hydrochloride. google.com |

| Methanol and Ammonium Acetate Buffer | Not specified | Separation of fasudil and its related substances. researchgate.net |

| Potassium Dihydrogen Phosphate Buffer (pH 6.5): Acetonitrile (80:20) | Potassium Dihydrogen Phosphate Buffer (pH 6.5): Acetonitrile (72:28) | Simultaneous determination of pridinol (B1678096) and its impurities, demonstrating a similar approach. researchgate.net |

| 0.1% Trifluoroacetic acid in Water | 0.1% Trifluoroacetic acid in Acetonitrile | Quantification of fasudil. mdpi.com |

| Acetonitrile: Methanol: Phosphate Buffer (pH 4.6) (45:35:20) | Not applicable (Isocratic) | Simultaneous quantification of netarsudil (B609535) and its impurities. turkjps.org |

The choice of the stationary phase, the material packed inside the analytical column, is fundamental to the separation mechanism in RP-HPLC. sigmaaldrich.comsigmaaldrich.com For fasudil and its impurities, octadecylsilane (B103800) (C18) bonded silica (B1680970) gel columns are frequently used. google.comgoogle.com

The selection of the stationary phase chemistry can significantly impact the selectivity of the separation. chromatographyonline.com Different types of C18 columns are available, and their specific characteristics can influence the retention behavior of polar and non-polar compounds. For instance, a WondaSil C18 column (250 mm x 4.6 mm, 5 µm) has been used for the separation of fasudil-related substances. ebi.ac.ukresearchgate.net Another study utilized a Symmetry C18 column (150 mm × 4.6 mm, 5 µm particle size). semanticscholar.org The ZORBAX StableBond-C18 (150 mm x 4.6 mm, 5 µm) is another example of a stationary phase employed for the analysis of fasudil and its metabolites. nih.gov The dimensions of the column, including length and internal diameter, also play a role in the separation efficiency and analysis time. google.com

Table 2: Stationary Phases Used in Fasudil Impurity Analysis

| Stationary Phase | Dimensions | Application |

|---|---|---|

| Octadecylsilane bonded silica gel (C18) | Not specified | Detection of related substances in fasudil hydrochloride. google.com |

| WondaSil C18 | 250 mm x 4.6 mm, 5 µm | Separation of related substances in fasudil hydrochloride. ebi.ac.ukresearchgate.net |

| Symmetry C18 | 150 mm × 4.6 mm, 5 µm | Chromatographic separation of fasudil. semanticscholar.org |

| ZORBAX StableBond-C18 | 150 mm x 4.6 mm, 5 µm | Separation of fasudil and its active metabolite. nih.gov |

| Phenomenex® Gemini 5 µm C6-Phenyl | 150 × 4.6 mm | Separation and quantification of fasudil. mdpi.com |

Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run. This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, such as a drug substance and its various impurities. google.comsemanticscholar.org

A typical gradient program involves starting with a weaker mobile phase (lower organic solvent concentration) to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main component and less polar impurities. For example, one method for fasudil impurity analysis involved a multi-step gradient: 100% mobile phase A for the first 10 minutes, a linear gradient from 100% to 75% A over the next 10 minutes, and then from 75% to 35% A in the following 10 minutes. google.com Another gradient elution procedure was employed for the separation of fasudil and its active metabolite on a ZORBAX StableBond-C18 column. nih.gov The use of a volatile mobile phase in a gradient elution with UV detection has also been reported for finding related impurities in fasudil hydrochloride. ebi.ac.uknih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. This results in faster analysis times, improved resolution, and reduced solvent consumption. lcms.cz UHPLC systems are increasingly being applied to impurity profiling due to their enhanced sensitivity and efficiency. biomedres.us While specific UHPLC methods for Fasudil N-Hydroxy Impurity are not extensively detailed in the provided results, the advantages of UHPLC make it a highly suitable technique for this purpose. The transition from HPLC to UHPLC can lead to significant savings in time and solvent, with one example showing an 80% reduction in solvent use and a 60% decrease in analysis time. lcms.cz UHPLC-MS/MS methods have been developed for the quantification of other drugs and their metabolites in biological matrices, demonstrating the power of this technique for sensitive and selective analysis. frontiersin.org

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, such as mass spectrometry (MS). ajrconline.org These techniques are invaluable for the structural elucidation of unknown impurities.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and characterizing process-related impurities. nih.govresearchgate.net In the analysis of fasudil, LC-MS has been instrumental. The elemental compositions of impurities have been determined using high-resolution time-of-flight mass spectrometry (TOF-MS) with positive electrospray ionization (ESI). ebi.ac.uknih.gov The structures of these impurities were then elucidated by analyzing the product mass spectra obtained from a triple quadrupole mass spectrometer. ebi.ac.uknih.gov A fast and sensitive HPLC-MS/MS method has been developed and validated for the quantification of fasudil and its active metabolite, hydroxyfasudil (B1673953), in human plasma. nih.gov This method used multiple reaction monitoring (MRM) for detection, providing high selectivity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique employed for the comprehensive impurity profiling of pharmaceutical substances. resolvemass.ca This method combines the superior separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. resolvemass.ca

For the analysis of Fasudil and its related impurities, including the N-hydroxy derivative, a reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically used. nih.gov The separation is often achieved on a C18 analytical column using a gradient elution program. nih.gov Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov

The high specificity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For a related compound, hydroxyfasudil (M3), the transition of the precursor ion at a mass-to-charge ratio (m/z) of 308.2 to the product ion at m/z 99.2 is monitored for quantification. nih.gov This level of specificity allows for the accurate detection and quantification of the impurity even at trace levels in complex mixtures. resolvemass.ca While methods may require optimization to perfectly distinguish the N-Hydroxy Impurity from other isomers, the technique is fundamental for its structural elucidation and quantification. nih.gov

Liquid Chromatography-Diode Array Detection (LC-DAD)

Alongside mass spectrometry, Liquid Chromatography with Diode Array Detection (LC-DAD) is a widely used method for the quantitative analysis of impurities in Fasudil. researchgate.net This technique, also known as LC-PDA (Photodiode Array), provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. ich.org

In various validated methods for Fasudil and its related substances, UV detection is performed at specific wavelengths to achieve optimal sensitivity for the impurities. Reported detection wavelengths for analyzing Fasudil impurities include 245 nm, 272 nm, and 275 nm. researchgate.netgoogle.com The use of a diode-array detector is particularly advantageous as it allows for peak purity evaluation, ensuring that a chromatographic peak is not composed of more than one component. researchgate.netich.org

Method Validation and Performance Characteristics

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. This validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities like Fasudil N-Hydroxy Impurity. globalresearchonline.net The validation parameters are established in accordance with ICH Q2(R1) guidelines. researchgate.netich.org

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the main API, other impurities, degradation products, or matrix components. globalresearchonline.netloesungsfabrik.deeuropa.eu In the context of chromatography, this is often demonstrated by the method's selectivity—its capacity to separate different compounds in a mixture. wjarr.com

For Fasudil N-Hydroxy Impurity, the analytical method must demonstrate clear separation from the Fasudil main peak and other potential impurities. google.com This is typically achieved by spiking the drug substance with known levels of impurities and demonstrating adequate resolution between the chromatographic peaks. ich.orgeuropa.eu A resolution value (Rs) greater than 1.5 is generally considered to represent baseline separation. globalresearchonline.netgoogle.com For Fasudil and its N-hydroxy derivative, methods have been developed that achieve a resolution (Rs) of greater than 2.0, enabling precise quantification.

Linearity and Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For the analysis of Fasudil impurities, linearity is typically evaluated by preparing a series of solutions of varying concentrations and analyzing them. ich.org The relationship is often confirmed by calculating a regression line using the method of least squares and ensuring the correlation coefficient (r²) is close to 1. researchgate.netich.org

| Analyte/Method | Linearity Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Fasudil Process-Related Impurities | 0.05 - 2.5% | > 0.99 | researchgate.net |

| Hydroxyfasudil (M3) in Plasma | 0.4 - 250 ng/mL | Not specified, but linearity demonstrated | nih.gov |

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value, often expressed as the percentage of recovery of a known added amount of analyte. globalresearchonline.netich.org Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Accuracy is assessed by analyzing samples spiked with a known quantity of the impurity at different concentration levels. ich.org Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment variations). globalresearchonline.net

| Parameter | Analyte/Method | Finding | Source |

|---|---|---|---|

| Accuracy | Fasudil Related Substance | Average recovery of 100.2% | researchgate.net |

| Precision (RSD) | Fasudil Process-Related Impurities | ≤ 1.5% | researchgate.net |

| Hydroxyfasudil (M3) | Intra- and inter-day RSD < 10.6% | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.govnpra.gov.my The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnpra.gov.my

These limits are crucial for impurity analysis, as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.comsepscience.com

| Limit | Analyte/Method | Value | Source |

|---|---|---|---|

| LOQ | Fasudil Process-Related Impurities | < 0.01% | researchgate.net |

| LLOQ (Lower Limit of Quantification) | Hydroxyfasudil (M3) | 0.4 ng/mL | nih.gov |

| Quantification Level | Fasudil N-hydroxy derivative | ≥ 0.05% |

5 Robustness and System Suitability

The validation of an analytical method for quantifying impurities such as Fasudil N-Hydroxy Impurity is a critical step in pharmaceutical quality control. This process ensures the method is reliable and suitable for its intended purpose. Within the framework of method validation, as outlined by guidelines from the International Council for Harmonisation (ICH), robustness and system suitability are two essential components that guarantee the performance of the analytical procedure. fda.govich.org

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, yet deliberate, variations in method parameters. This evaluation provides an indication of its reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for impurity analysis, several parameters are intentionally altered to test the method's resilience. researchgate.net

The investigation of robustness is typically conducted during the method development phase. By systematically varying critical parameters, analysts can identify which factors need to be strictly controlled to ensure the method consistently performs as expected. For the analysis of Fasudil and its related substances, including Fasudil N-Hydroxy Impurity, parameters such as the pH of the mobile phase buffer, the flow rate, and the column temperature are often examined. researchgate.netgoogle.com

Research on analytical methods for Fasudil impurities has involved evaluating robustness using a Quality by Design (QbD) approach. In one such study, the pH of the mobile phase was deliberately varied by ± 0.2 units to assess the impact on the separation and quantification of impurities. researchgate.net The results from robustness studies, including retention time, tailing factor, and resolution between adjacent peaks, are evaluated against predefined acceptance criteria to confirm the method's dependability.

Below is a table representing typical parameters and variations tested during a robustness study for an HPLC method.

| Parameter | Variation |

| Mobile Phase pH | ± 0.2 units |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 5 °C |

| Mobile Phase Composition | ± 2% organic component |

System Suitability

System Suitability Testing (SST) is an integral part of any analytical procedure. It is performed before and often during the analysis of samples to ensure the chromatographic system is performing adequately. ich.org SST verifies that the equipment, electronics, analytical operations, and the samples themselves form a cohesive system that is capable of producing results of acceptable accuracy and precision. ich.org

For the analysis of Fasudil N-Hydroxy Impurity, system suitability is typically demonstrated by injecting a standard solution to check key performance indicators of the chromatographic system. These parameters are established during method validation and are used to confirm the system's suitability on the day of analysis. Common SST parameters include the resolution between the impurity and the main drug peak, the tailing factor for the peaks, and the number of theoretical plates for the column.

A patent for an HPLC detection method for Fasudil hydrochloride related substances specifies that the separation degree between the peaks of each impurity in the reference solution chromatogram should be greater than 1.5. google.com Another source suggests that for Fasudil analysis, the number of theoretical plates should not be less than 3000. chembk.com

The following table outlines typical system suitability parameters and their common acceptance criteria for the analysis of pharmaceutical impurities by HPLC.

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the impurity peak and the adjacent peaks. google.com |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; a value > 2 can indicate poor column performance or interactions affecting quantification. |

| Theoretical Plates (N) | > 3000 | Indicates the efficiency of the chromatographic column. chembk.com |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 5.0% for 5 replicate injections | Demonstrates the precision of the injection system. google.com |

Impurity Profiling, Control Strategies, and Quality by Design Qbd

Comprehensive Impurity Profiling Approaches

Impurity profiling is a critical component of drug development and manufacturing, providing a detailed understanding of the impurities present in a drug substance. researchgate.net This process involves the identification, structure elucidation, and quantitative determination of each impurity. researchgate.net

Identification of Specified and Unspecified Impurities

The identification of impurities in Fasudil (B1672074), including specified and unspecified ones like Fasudil N-Hydroxy Impurity, is a complex analytical challenge. A specified impurity is one that is individually listed and limited with a specific acceptance criterion in the drug substance specification. youtube.com It can be either identified or unidentified. youtube.com An unspecified impurity is one that is not individually listed but is controlled by a general acceptance criterion. youtube.com

Advanced hyphenated analytical techniques are indispensable for this purpose. nih.govresearchgate.net Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone method for separating Fasudil from its related substances. nih.govresearchgate.net When coupled with mass spectrometry (MS), such as high-resolution time-of-flight (TOF-MS) or triple quadrupole mass spectrometry, it allows for the determination of the elemental composition and structural elucidation of impurities. nih.govebi.ac.uk

For instance, studies have successfully utilized RP-HPLC with volatile mobile phase gradient elution and UV detection to find related impurities in Fasudil hydrochloride lab samples. nih.govresearchgate.net The elemental compositions of these impurities were determined using positive electrospray ionization (ESI) high-resolution TOF-MS analysis of their [M+H]+ ions. nih.govresearchgate.netebi.ac.uk Further structural details are often obtained through the elucidation of product mass spectra from a triple quadrupole mass spectrometer. nih.govebi.ac.uk To confirm the identity of a key impurity, it can be independently synthesized and analyzed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.govebi.ac.uk

A variety of HPLC methods have been developed for the analysis of Fasudil and its impurities, each with specific chromatographic conditions.

| Parameter | Method 1 researchgate.net | Method 2 google.com | Method 3 google.com |

| Column | Centurysil-C18 BDS (4.6 mm × 200 mm, 5 μm) | - | Octadecyl bonding phase (250 x 4.6mm, 5μm) |

| Mobile Phase | 0.08 mol/L sodium dihydrogen phosphate (B84403) buffer-acetonitrile-triethylamine-phosphoric acid (89:11:2.5:0.6), pH 7.0 | A: 1.5% triethylamine (B128534):acetonitrile (B52724) (85:15), pH 5.4; B: Acetonitrile | A: Phosphate buffer (pH 6.95-7.05)-methanol (85:15); B: Phosphate buffer (pH 6.95-7.05)-methanol (40:60) |

| Detection Wavelength | 272 nm | 275 nm | 275 nm |

| Flow Rate | - | 1 mL/min | 0.9-1.1 mL/min |

| Column Temperature | - | 30°C | - |

Quantitative Determination and Tracking of Impurity Levels in Manufacturing Processes

Once identified, the levels of impurities such as Fasudil N-Hydroxy Impurity must be quantitatively determined and tracked throughout the manufacturing process. google.com This is crucial for ensuring the final product meets the required quality standards. High-performance liquid chromatography (HPLC) is a widely used and effective method for the quantitative analysis of active ingredients and their byproducts in Fasudil bulk drugs or preparations. google.com

Validated HPLC methods are essential for accurate quantification. google.com Validation, in accordance with ICH Q2(R1) guidelines, typically includes assessing specificity, linearity, accuracy, precision, and robustness. researchgate.net For example, a developed HPLC method demonstrated good precision with a relative standard deviation (RSD) of 0.28% and an average recovery of 100.2%. researchgate.net The linear range for Fasudil in this method was found to be 10.0-60.0 mg/L. researchgate.net

For genotoxic impurities, which are of higher concern due to their potential to damage DNA, more sensitive methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed. google.com These methods can achieve very low detection limits, which is critical for controlling these harmful impurities. google.com For instance, a method for analyzing genotoxic impurities in Fasudil hydrochloride had a minimum detection limit of 0.071 µg/ml. google.com

The tracking of impurity levels at different stages of the manufacturing process helps in identifying the origin of these impurities. nih.gov This information is vital for implementing effective control strategies. nih.gov

Strategies for Impurity Control

A robust impurity control strategy is a cornerstone of the Quality by Design (QbD) paradigm in pharmaceutical manufacturing. nih.gov It involves a systematic approach to understanding and controlling the manufacturing process to ensure consistent product quality. nih.govresearchgate.net

Optimization of Synthetic Reaction Conditions to Minimize Impurity Formation

The formation of impurities, including Fasudil N-Hydroxy Impurity, is often linked to the synthetic process. By carefully optimizing reaction conditions, it is possible to minimize the generation of these unwanted byproducts. nih.gov A detailed understanding of the reaction mechanism and the potential side reactions is crucial for this optimization. nih.govjst.go.jp

For example, in the synthesis of Fasudil, the choice of reagents, solvents, temperature, and reaction time can significantly impact the impurity profile. acs.org One improved synthesis method for Fasudil hydrochloride, starting from ethylenediamine (B42938) and 5-isoquinoline sulfonyl chloride, achieved a high purity of 99.94% through a six-step process that included sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and salification. acs.org This process deliberately avoided the use of more expensive and potentially problematic intermediates like homopiperazine (B121016). acs.org

Key optimization steps in various synthetic routes have included:

pH control: Adjusting the pH during work-up procedures can help in separating byproducts. acs.org

Temperature control: Running reactions at optimal temperatures can prevent the formation of degradation products. acs.org

Reagent selection: Using specific reagents can lead to cleaner reactions with higher yields and fewer impurities. acs.org

By redesigning synthetic conditions based on the identified origins of impurities, their formation can be effectively eliminated or significantly reduced. nih.gov

Purification Techniques for Impurity Removal

Even with an optimized synthetic process, some impurities may still be present in the crude product. Therefore, effective purification techniques are essential to remove them and achieve the desired purity of the final API. google.com

Common purification methods for Fasudil include:

Recrystallization: This is a widely used technique for purifying solid compounds. acs.org The crude product is dissolved in a suitable solvent or solvent mixture, and then allowed to crystallize, leaving the impurities behind in the mother liquor. acs.orgnih.gov The choice of solvent is critical for the efficiency of this process. acs.org

Chromatography: Preparative HPLC can be used to separate and isolate impurities from the main compound, which is particularly useful for purifying small quantities or for isolating reference standards of impurities. researchgate.net

Washing: Washing the filter cake with appropriate solvents after filtration can help remove residual mother liquor containing dissolved impurities. acs.org

Azeotropic Crystallization: An improved refining process for Fasudil hydrochloride utilizes decompression azeotropic crystallization, which offers a two-way rejection of impurities from both the organic and aqueous phases. google.com

Decoloring: Activated carbon is often used to remove colored impurities from the solution before crystallization. google.com

A specific purification method for Fasudil hydrochloride involves dissolving it in dichloromethane (B109758), adjusting the pH to 4.5-5.5, cooling the system to below 0°C, and then filtering to collect the purified product. google.com

Control of Storage Conditions to Prevent Degradation Impurity Formation

Impurities can also form during the storage of the API due to degradation. Therefore, controlling the storage conditions is a critical aspect of maintaining the quality and stability of Fasudil. nih.gov Degradation can be caused by factors such as temperature, humidity, and light. stemcell.comsinobiological.com

Recommended storage conditions for Fasudil and its salts often include:

Temperature: Storing at controlled room temperature or refrigerated conditions (-20°C for long-term storage) is often recommended. stemcell.comsinobiological.com

Moisture: The product should be stored in a dry environment, often with a desiccant, to protect it from moisture. stemcell.comsigmaaldrich.com

Light: Protection from prolonged exposure to light is also important. stemcell.com

Inert Atmosphere: Storing under an inert atmosphere can prevent oxidative degradation.

Stability studies are conducted under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and to establish appropriate storage conditions and re-test periods or shelf life. researchgate.net

Regulatory Aspects and Pharmacopeial Compliance

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has established a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States, providing a harmonized approach to the control of impurities.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgmedcraveonline.comich.orgslideshare.net For an impurity like Fasudil (B1672074) N-Hydroxy Impurity, this guideline mandates a systematic approach to its control based on established thresholds. These thresholds are determined by the maximum daily dose of the drug substance. medcraveonline.comyoutube.com

Key aspects of ICH Q3A(R2) include:

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission. ich.orgyoutube.com

Identification Threshold: The level at or above which an impurity's structure must be identified. ich.orgyoutube.com

Qualification Threshold: The level at or above which an impurity's biological safety must be established. ich.orgslideshare.net

The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If an impurity is present at a level higher than the qualification threshold, further safety studies may be required.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

This table is generated based on data from the ICH Q3A(R2) guideline. ich.orgmedcraveonline.com

Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. ich.orgyoutube.comeuropa.eu It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. medcraveonline.comuspnf.com Since Fasudil N-Hydroxy Impurity could potentially form during the shelf life of a Fasudil-containing drug product, this guideline is highly relevant.

Similar to ICH Q3A(R2), ICH Q3B(R2) establishes thresholds for reporting, identification, and qualification of degradation products, which are dependent on the maximum daily dose of the drug product. gmpinsiders.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 1 g | 0.05% | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

TDI: Total Daily Intake

This table is generated based on data from the ICH Q3B(R2) guideline. gmpinsiders.com

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgich.orgeuropa.eu This guideline is particularly important as it addresses impurities that, even at very low levels, could pose a significant safety risk.

The guideline outlines a classification system for impurities based on their mutagenic potential:

Class 1: Known mutagenic carcinogens. toxminds.comveeprho.com

Class 2: Known mutagens with unknown carcinogenic potential. toxminds.comveeprho.com

Class 3: Alerting structure, unrelated to the API, and with no mutagenicity data. toxminds.comveeprho.com

Class 4: Alerting structure, related to the API which has been tested and is non-mutagenic. toxminds.com

Class 5: No structural alerts or sufficient data to demonstrate a lack of mutagenicity. toxminds.comveeprho.com

For an impurity like Fasudil N-Hydroxy Impurity, a hazard assessment would be conducted, which may include computational toxicology assessments and, if necessary, experimental mutagenicity tests (e.g., a bacterial reverse mutation assay). toxminds.com Based on the classification, appropriate control strategies are implemented. For impurities in Class 1 and 2, control at or below a compound-specific acceptable limit or the Threshold of Toxicological Concern (TTC) is required. veeprho.com

Pharmacopeial Requirements (e.g., USP, EP, JP) for Impurity Limits

Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), establish standards for the quality of drug substances and drug products. While specific monographs for Fasudil may not be universally available in all pharmacopeias, the general chapters on impurities provide a basis for control.

These pharmacopeias have largely adopted the principles of the ICH guidelines for controlling impurities. europa.eueuropa.eugmp-compliance.orgpqri.org For instance, the USP has general chapters such as <1086> Impurities in Drug Substances and Drug Products which align with ICH principles. uspnf.comuspbpep.com Similarly, the EP has a general monograph for "Substances for pharmaceutical use" and a general chapter on the "Control of impurities in substances for pharmaceutical use" that reflect ICH standards. europa.eutga.gov.auedqm.eu

The Pharmacopoeial Discussion Group (PDG), which includes representatives from the USP, EP, and JP, works to harmonize pharmacopeial standards, including those for impurities. pmda.go.jp A new harmonized general chapter on "Elemental Impurities" is an example of such efforts. pmda.go.jpnsf.orggmp-publishing.com

For an impurity not specifically listed in a pharmacopeial monograph, the manufacturer is responsible for controlling it according to the principles outlined in the general chapters and ICH guidelines.

Regulatory Submissions and Documentation Related to Impurity Control

When seeking marketing authorization for a drug product containing Fasudil, the manufacturer must submit a comprehensive dossier to the regulatory authorities. This dossier must include detailed information on the control of impurities, including Fasudil N-Hydroxy Impurity.

The submission should contain:

A summary of actual and potential impurities. ich.org

The rationale for the proposed impurity acceptance criteria. slideshare.net

A description of the analytical procedures used for detecting and quantifying impurities and evidence that these methods are validated.

Data on the levels of impurities found in batches of the drug substance and drug product used in clinical and stability studies. slideshare.net

For impurities exceeding the qualification threshold, a justification for the proposed acceptance criteria based on safety data. slideshare.net

Implications of Impurity Presence on Drug Product Quality and Stability

The presence of impurities, such as Fasudil N-Hydroxy Impurity, can have significant implications for the quality and stability of the final drug product. ijprajournal.compharmaguideline.com Impurities can potentially affect the physicochemical properties of the drug substance and the performance of the drug product. researchgate.netmdpi.com

From a quality perspective, the presence of impurities can:

Affect the appearance, potency, and purity of the drug product.

Lead to the formation of other degradation products over the shelf life of the product.

From a stability standpoint, impurities can:

Indicate that the drug substance or drug product is degrading. ijprajournal.com

Necessitate more stringent storage conditions to minimize further degradation.

Therefore, a thorough understanding and control of impurities like Fasudil N-Hydroxy Impurity are essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. pharmaguideline.com

Future Research Directions in Fasudil N Hydroxy Impurity Studies

Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Fasudil (B1672074) N-Hydroxy Impurity, even at trace levels, is fundamental for quality control. Future research should focus on developing analytical methods that offer superior sensitivity and specificity compared to existing techniques. While current high-performance liquid chromatography (HPLC) methods are effective, the pursuit of more advanced technologies is paramount. google.com

A promising avenue lies in the advancement of hyphenated mass spectrometry (MS) techniques. A fast and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of fasudil and its active metabolite, hydroxyfasudil (B1673953), in human plasma. nih.govresearchgate.netnih.gov This methodology, which involves protein precipitation and separation on a C18 column, demonstrates the potential for high-sensitivity detection. nih.govresearchgate.netnih.gov Future work could adapt and refine this approach specifically for the N-hydroxy impurity in the bulk drug and formulated product, aiming for even lower limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

The table below summarizes parameters from a validated LC-MS/MS method for fasudil and its metabolite, which can serve as a baseline for developing methods for the N-hydroxy impurity.

| Parameter | Details |

| Chromatography | Reversed-phase HPLC |

| Column | ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6 mm) |

| Mobile Phase | Gradient elution |

| Detection | Tandem mass spectrometer with Turbo IonSpray ionization (positive ion mode) |

| Ion Transitions (m/z) | Fasudil: 292.2/99.2; Hydroxyfasudil: 308.2/99.2 |

| Linear Range | 0.4 to 250 ng/mL |

| Lower Limit of Quantification | 0.4 ng/mL |

This table outlines a validated LC-MS/MS method for detecting fasudil and hydroxyfasudil in plasma, providing a starting point for methods targeting the N-hydroxy impurity. nih.gov

Further research should explore the utility of ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. These technologies can provide more definitive structural information and differentiate the N-hydroxy impurity from other closely related substances, such as the 1-hydroxyfasudil, 8-quinoline fasudil, and dimer impurities also identified in Fasudil. google.com

Advanced Computational Chemistry for Predicting Impurity Formation Pathways

A proactive approach to impurity control involves predicting the potential for impurity formation before it occurs. Advanced computational chemistry offers powerful tools for this purpose. Future research should leverage these tools to model the formation pathways of Fasudil N-Hydroxy Impurity.

In silico models can be developed to predict the degradation pathways of Fasudil under various stress conditions, such as heat, humidity, light, and exposure to acidic or basic environments. nih.gov Computational frameworks like BNICE (Biochemical Network Integrated Computational Explorer) can be used to generate potential biodegradation pathways, which may share similarities with chemical degradation routes. nih.gov By understanding the thermodynamics and kinetics of potential reactions leading to the N-hydroxy impurity, synthetic and formulation processes can be designed to avoid these conditions.

Furthermore, computational tools can aid in understanding the molecular properties that might predispose Fasudil to form this specific impurity. nih.gov The analysis of molecular properties such as molecular weight, polar surface area, and the number of hydrogen bond acceptors can help in identifying structural liabilities. nih.gov This knowledge is invaluable for designing more stable drug molecules or for developing packaging and storage conditions that minimize impurity formation.

Green Chemistry Approaches for Impurity Mitigation in Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, offer a promising strategy for mitigating the formation of Fasudil N-Hydroxy Impurity. acs.org Future research should focus on developing and optimizing synthetic routes for Fasudil that are not only environmentally friendly but also inherently cleaner, producing fewer impurities.

One published unconventional synthesis of Fasudil hydrochloride avoids the use of costly and potentially reactive intermediates like homopiperazine (B121016). acs.orgfigshare.com This six-step process, starting from more readily available materials, resulted in a high purity product (99.94%). acs.orgfigshare.com Adopting such greener synthetic pathways can significantly reduce the formation of process-related impurities, including the N-hydroxy variant.

Future investigations could explore:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or supercritical fluids. A purification method for Fasudil hydrochloride has been described that utilizes pH adjustment in a dichloromethane (B109758) solution to remove pigments and water-soluble impurities, showcasing an alternative to traditional recrystallization from organic solvents. google.com

Catalytic Reactions: Employing highly selective catalysts to direct the reaction towards the desired product and minimize side reactions that could lead to impurity formation.

Process Optimization: Using Design of Experiments (DoE) to systematically optimize reaction conditions (e.g., temperature, pressure, reaction time) to maximize yield and purity.

By integrating green chemistry principles into the synthesis of Fasudil, the formation of the N-Hydroxy impurity can be minimized at the source, leading to a more robust and sustainable manufacturing process.

Long-term Stability Projections and Predictive Modeling of Impurity Accumulation

Ensuring the quality of Fasudil throughout its shelf life requires a thorough understanding of its long-term stability and the potential for impurity accumulation over time. Future research should focus on conducting comprehensive long-term stability studies and developing predictive models for the formation of Fasudil N-Hydroxy Impurity.

Stability studies should be conducted under various storage conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including long-term, intermediate, and accelerated conditions. nih.govchromatographyonline.com These studies should monitor the levels of Fasudil N-Hydroxy Impurity to establish a clear degradation profile. While the stability of fasudil and hydroxyfasudil has been assessed in plasma for pharmacokinetic studies, long-term stability data for the N-hydroxy impurity in the final drug product is a critical area for future investigation. researchgate.net

The data generated from these stability studies can then be used to develop predictive models for impurity accumulation. Kinetic modeling can help in projecting the rate of formation of the N-hydroxy impurity under different storage conditions. This allows for more accurate shelf-life predictions and can inform the selection of appropriate packaging that protects the drug product from environmental factors that accelerate degradation.

The following table outlines the general conditions for stability testing according to ICH guidelines, which should be applied in future studies of Fasudil N-Hydroxy Impurity.

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

This table presents the standard ICH stability testing conditions that should be employed for future studies on Fasudil N-Hydroxy Impurity accumulation. nih.govchromatographyonline.com

By combining empirical stability data with predictive modeling, a comprehensive understanding of the long-term behavior of Fasudil N-Hydroxy Impurity can be achieved, ensuring the continued safety and efficacy of Fasudil.

Q & A

What analytical techniques are recommended for identifying and quantifying Fasudil N-Hydroxy Impurity in drug formulations?

Level: Basic

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (UV/PDA) detection is the standard for quantification due to its reproducibility and sensitivity. For structural confirmation, advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. Medicilon’s protocols emphasize using HRMS and dual-ternary mass spectrometry to achieve unambiguous identification, particularly for impurities at trace levels . Pharmacopeial guidelines recommend system suitability tests (e.g., resolution, tailing factor) to validate chromatographic conditions .

How can researchers validate an analytical method for detecting Fasudil N-Hydroxy Impurity at trace levels?

Level: Advanced

Methodological Answer:

Method validation must adhere to ICH Q2(R2) guidelines, including specificity, accuracy, linearity, precision, and robustness. Specificity is demonstrated by spiking Fasudil with known impurities and verifying baseline separation. Accuracy requires recovery studies at 50%, 100%, and 150% of the target concentration. Linearity is established across a range of 0.05–1.0% relative to the active pharmaceutical ingredient (API). For example, ICH-compliant spiking experiments confirmed assay reliability under stressed conditions (e.g., heat, light) . Stability-indicating methods should also assess impurity degradation kinetics under accelerated storage .

What experimental strategies resolve co-eluting impurities during chromatographic analysis of Fasudil N-Hydroxy Impurity?

Level: Advanced

Methodological Answer:

Co-elution challenges are addressed by: